molecular formula C7H5N3O2 B2982198 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2174002-60-7

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2982198
CAS No.: 2174002-60-7
M. Wt: 163.136
InChI Key: QEFUMUFVMQKGDY-UHFFFAOYSA-N
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Description

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a functionalized heterocyclic compound of high interest in organic and medicinal chemistry. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as privileged scaffolds in drug discovery due to their structural similarity to purines and diverse biological profiles . This specific molecule serves as a versatile key intermediate for the synthesis of more complex target compounds. The presence of both a reactive aldehyde group at the 3-position and a hydroxy group at the 7-position makes it a valuable precursor for further chemical modifications and derivatization via coupling, condensation, and cyclization reactions . Researchers value the pyrazolo[1,5-a]pyrimidine core for its potent protein kinase inhibitor (PKI) activity , which plays a critical role in targeted cancer therapy . Derivatives of this scaffold have been investigated as inhibitors of key kinases such as CK2, EGFR, B-Raf, and CDKs, demonstrating potential in anti-cancer research . Beyond oncology, this core structure is found in compounds with a wide range of other pharmacological activities, including antiviral, anti-inflammatory, and antifungal properties . This product is offered to support ongoing early-stage discovery efforts. For Research Use Only . Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUOSCSEDPLJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-aminopyrazole with formylpyrimidine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or ethanol are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities and properties depending on the introduced functional groups.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidines (PP) are a family of N-heterocyclic compounds with significant importance in medicinal chemistry and material science . These compounds have a fused, rigid, and planar N-heterocyclic system containing pyrazole and pyrimidine rings, making them versatile for structural modifications and applications in drug discovery . This scaffold is part of bioactive compounds that possess properties such as selective protein inhibition and anticancer activity . They have also gained attention for their photophysical properties as emergent fluorophores and their tendency to form crystals .

Synthesis and Functionalization

The synthesis of pyrazolo[1,5-a]pyrimidines involves the construction of a pyrimidine ring through the interaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds . Research has focused on improving reaction protocols and developing innovative synthesis methods to modify established ones . Key structural modifications can be made at positions 2, 3, 5, 6, and 7 through the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .

Formylation Reactions
The pyrazolo[1,5-a]pyrimidine ring can be functionalized with a formyl group at the nucleophilic position 3 using Vilsmeier-Haack conditions . This reaction has a broad substrate scope with slight dependence on the electronic properties of the 7-aryl group .

Applications

Pyrazolo[1,5-a]pyrimidines have a variety of medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer's, anti-inflammatory, and antioxidant activities . They have also been explored as kinase inhibitors . Several pyrazolo[1,5-a]pyrimidine derivatives have reached commercial use, such as Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin .

Mechanism of Action

The mechanism by which 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis. The exact pathways and targets can vary depending on the specific functional groups attached to the core structure.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde with similar derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Sources
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde 7-OH, 3-CHO 163.13 High polarity, reactive aldehyde group
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde 6-CH₃, 3-CHO 161.16 Increased hydrophobicity due to methyl
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate 7-OH, 3-COOEt 223.21 Ester group enhances stability
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide 5,7-CH₃, 3-CONHBn 295.34 Carboxamide for target binding

Key Observations :

  • Substituent Effects :
    • The 7-OH group increases solubility in polar solvents compared to methyl-substituted analogs (e.g., 6-methyl derivative) .
    • The aldehyde group (3-CHO) offers reactivity for conjugation, whereas ester (3-COOEt) or carboxamide (3-CONHBn) groups prioritize stability or target binding .
  • Synthetic Flexibility: The pyrazolopyrimidine scaffold is synthesized via cyclization of 5-aminopyrazole with electrophilic reagents (e.g., ketones, aldehydes) . Modifications at positions 3, 5, 6, and 7 are feasible through tailored reagents.

Thermodynamic and Kinetic Behavior

  • Binding Thermodynamics :
    • Pyridylimidazo[1,5-a]pyridine derivatives (analogs with similar fused rings) bind hydrophobically and entropically to cysteine proteases like papain (Kᵢ: 13.75–99.30 mM) . This suggests that substituents on the pyrazolopyrimidine core could modulate binding entropy.
  • Lipid Interaction :
    • Imidazo[1,5-a]pyridine-based probes intercalate into lipid bilayers, with solvatochromic behavior dependent on substituents . The 7-OH group in pyrazolopyrimidines may similarly influence membrane interactions.

Biological Activity

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring system combining pyrazole and pyrimidine moieties, which allows for various functional modifications. The exploration of its biological activity highlights its potential applications in cancer therapy and other therapeutic areas.

Research indicates that compounds structurally similar to 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde can inhibit cyclin-dependent kinase 2 (cdk2), a critical regulator of the cell cycle. The inhibition of cdk2 leads to alterations in cell cycle progression and can induce apoptosis in cancer cells. This mechanism suggests that the compound may have significant antitumor properties.

Biological Activity Overview

The biological activity of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde has been evaluated through various studies focusing on its cytotoxic effects against different cancer cell lines. The following table summarizes key findings related to its biological activity:

Cell Line IC50 (µM) Activity
MCF-70.09Anticancer activity
A5490.03Anticancer activity
HepG20.12Anticancer activity

These findings indicate that the compound exhibits potent cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives, including 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde, on human cancer cell lines such as MCF-7 and A549. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating strong anticancer activity .
  • Enzyme Inhibition : Another research focused on the inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) using derivatives of pyrazolo[1,5-a]pyrimidine. The study highlighted the importance of structural modifications at the 5-position for enhancing potency and selectivity against IRAK4, which is crucial for inflammatory disease treatment .

Recent Advances

Recent literature has explored the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, emphasizing their anticancer properties and enzymatic inhibitory activities. The advancements in synthetic methodologies have allowed for the development of novel derivatives with improved biological profiles .

Q & A

Q. What are the common synthetic routes for preparing 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde, and what key reaction conditions influence yield?

Synthesis typically involves multi-step protocols starting from pyrazolo[1,5-a]pyrimidine precursors. A critical step is the regioselective introduction of the hydroxyphenyl and aldehyde groups. For example, describes the use of silylformamidine reagents in benzene for functionalizing position 7, followed by crystallization from hexane to isolate the product . Key conditions include solvent choice (e.g., anhydrous benzene), temperature control (reflux or room temperature), and purification via column chromatography or recrystallization. Yield optimization often hinges on stoichiometric ratios of reagents and exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde, and what spectral features distinguish its key functional groups?

  • 1H/13C NMR : The aldehyde proton at position 3 appears as a singlet near δ 9.8–10.2 ppm, while the hydroxy group at position 7 shows a broad peak at δ 5.0–6.0 ppm (solvent-dependent). Aromatic protons in the pyrazolo[1,5-a]pyrimidine core resonate between δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for the aldehyde (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3400 cm⁻¹) groups confirm functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers.

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict and verify the regioselectivity of substitutions in 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives?

Density Functional Theory (DFT) calculations can model electronic effects and predict reactive sites. For instance, the electron-withdrawing aldehyde group at position 3 directs nucleophilic attacks to the electron-rich position 7. ’s crystal structure data for related compounds (e.g., bond angles in pyrazolo[1,5-a]pyrimidine cores) supports computational validation of regioselectivity . Coupling DFT with experimental NMR/IR data resolves ambiguities in substitution patterns.

Q. What strategies are recommended for resolving contradictions in 1H NMR spectral assignments of hydroxypyrazolo[1,5-a]pyrimidine derivatives during structural elucidation?

  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to confirm connectivity. For example, uses 13C NMR to assign carbonyl carbons (~160–170 ppm) and aromatic carbons (~110–150 ppm) .
  • Deuterium Exchange : The hydroxyl proton’s disappearance upon D2O treatment confirms its presence.
  • Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., ’s pyrimidine-3-carboxamides) aids peak assignment .

Q. What are the best practices for optimizing the formylation reaction at position 3 of pyrazolo[1,5-a]pyrimidine systems to achieve high purity of the aldehyde functionality?

  • Reagent Selection : Use Vilsmeier-Haack conditions (POCl3/DMF) for controlled formylation .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients removes byproducts. highlights crystallization from non-polar solvents (e.g., hexane) to isolate high-purity aldehydes .
  • Monitoring : TLC or in-situ IR tracks reaction progress to minimize over-oxidation.

Q. How does the electronic environment of the pyrazolo[1,5-a]pyrimidine core influence the reactivity of the 7-hydroxy group in nucleophilic substitution reactions?

The electron-deficient pyrimidine ring activates the 7-hydroxy group for nucleophilic displacement. demonstrates that electron-withdrawing substituents (e.g., nitro, cyano) at position 3 enhance leaving-group ability, enabling reactions with amines or thiols . Hammett σ values quantify substituent effects, guiding the design of derivatives with tailored reactivity.

Methodological Considerations

  • Data Validation : Cross-validate spectral data with computational predictions (e.g., ChemDraw simulations) and literature benchmarks (e.g., ’s 1H NMR shifts) .
  • Contradiction Analysis : Conflicting melting points or spectral data may arise from polymorphic forms or residual solvents. Re-crystallization in alternative solvents (e.g., DMF/water) can resolve such issues .

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